molecular formula C13H18ClN3O B12347696 N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine CAS No. 1856093-42-9

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B12347696
CAS No.: 1856093-42-9
M. Wt: 267.75 g/mol
InChI Key: PXUIHJUMRVSPIX-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a methoxybenzyl group attached to a pyrazole ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 3-methoxybenzyl chloride with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.

Major Products

    Oxidation: Formation of 3-hydroxybenzyl derivatives.

    Reduction: Formation of 3-aminobenzyl derivatives.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide
  • N-(3-Methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
  • N-Benzyl-hexadecanamide

Uniqueness

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

1856093-42-9

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-7-13(15-16(10)2)14-9-11-5-4-6-12(8-11)17-3;/h4-8H,9H2,1-3H3,(H,14,15);1H

InChI Key

PXUIHJUMRVSPIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

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